7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Overview
Description
“7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” is a chemical compound with the linear formula C7H6N2OS . It is used in early discovery research .
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines, including this compound, has been reported to be achieved through the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . These building blocks include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C1N2C(SC=C2)=NC(C)=C1
. Chemical Reactions Analysis
Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported . Among them, the most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .Scientific Research Applications
Synthesis Methodology : Andrew and Bradsher (1967) discussed the preparation of 5H-thiazolo[3,2-a]pyrimidin-5-ones through S-alkylation and cyclization, highlighting the compound's synthetic accessibility (Andrew & Bradsher, 1967).
Structural Analysis : Elokhina et al. (1996) synthesized 3-acyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ones and conducted X-ray structural analysis of one derivative, offering insights into its molecular structure (Elokhina et al., 1996).
Microwave-Assisted Synthesis : Djekou et al. (2006) developed a microwave irradiation method to synthesize bioactive thiazolo[3,2-a]pyrimidin-5-ones, indicating a more efficient synthetic route (Djekou et al., 2006).
Antibacterial and Antitubercular Activities : Cai et al. (2016) explored the synthesis of novel thiazolo[3,2-a]pyrimidin-5-ones and their derivatives, demonstrating significant antibacterial and antitubercular properties (Cai et al., 2016).
Antimicrobial and Antioxidant Activities : Litvinchuk et al. (2021) developed a one-pot method for synthesizing 7-thioxo[1,3]thiazolo[3,2-c]pyrimidine derivatives, which showed potential antimicrobial and antioxidant effects (Litvinchuk et al., 2021).
Supramolecular Aggregation : Nagarajaiah and Begum (2014) synthesized and crystallographically evaluated various thiazolopyrimidines, providing insights into their conformational features and intermolecular interactions (Nagarajaiah & Begum, 2014).
Regioselective Synthesis : Zhong et al. (2009) described a solvent-free and base-free method for synthesizing thiazolo[3,2-a]pyrimidin-5-ones, emphasizing regioselectivity and high yields (Zhong et al., 2009).
Antiproliferative Activity : Nagaraju et al. (2020) synthesized thiazole/benzothiazole fused pyranopyrimidine derivatives and evaluated their antiproliferative activity against various cancer cell lines (Nagaraju et al., 2020).
Antinociceptive and Anti-inflammatory Properties : Selvam et al. (2012) synthesized thiazolopyrimidine derivatives and evaluated their antinociceptive and anti-inflammatory properties, showing significant activities in these areas (Selvam et al., 2012).
Mechanism of Action
Target of Action
The primary targets of 7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one are currently unknown. This compound is a structural analog of biogenic purine bases , suggesting it may interact with similar biological targets.
Mode of Action
As a purine analog , it may interact with its targets in a similar manner to other purine-based compounds, potentially interfering with nucleic acid synthesis or signal transduction pathways.
Biochemical Pathways
Given its structural similarity to purine bases , it may impact pathways involving purine metabolism or signaling
Result of Action
Some thiazolopyrimidines, a class of compounds that includes this compound, have demonstrated a wide range of biological activities, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-HIV, calcium channel blocking, acetylcholine esterase inhibitory, CDC25B phosphatase inhibitory, glutamate receptor antagonistic, and 5-HT2a receptor antagonistic activities . .
Future Directions
Thiazolo[3,2-a]pyrimidine derivatives, including “7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one”, have huge synthetic potential and are considered promising scaffolds for the design of new medicines . Their moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target .
properties
IUPAC Name |
7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-5-4-6(10)9-2-3-11-7(9)8-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDSWVYUSVIUCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C=CSC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344462 | |
Record name | 7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
700-52-7 | |
Record name | 7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one synthesized?
A1: Research demonstrates the synthesis of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives using 6-methyl-2-thiouracil as a starting material. Reacting it with 1-acyl-2-bromoacetylenes yields various derivatives, including 3-benzoyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one, which was further characterized using X-ray crystallography. Another study explored the alkylation of 6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one with phenacyl bromides under different conditions, leading to the formation of 2-(2-aryl-2-oxoethyl)thio-6-methyl-pyrimidine-4(3H)-one and 3-hydroxy-3-aryl-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-5-one. Cyclization of these intermediates in concentrated sulfuric acid resulted in the formation of 3-aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives.
Q2: What are the potential pharmacological applications of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives?
A2: Research indicates potential anticonvulsant activity associated with 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives. Specifically, 3-aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives demonstrated activity in a rat model of pentylenetetrazole-induced seizures. This finding suggests the potential of these compounds as therapeutic agents for epilepsy.
Q3: How do structural modifications of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one influence its biological activity?
A3: The introduction of various substituents at the 3-position of the 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one scaffold significantly impacts its anticonvulsant activity. This structure-activity relationship (SAR) suggests that optimizing the substituents at this position could lead to compounds with enhanced potency and selectivity.
Q4: Are there other biological activities associated with 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives?
A4: While not directly related to 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one itself, the derivative 6-[2-[4[bis(4-fluorophenyl)methylene]-1-piperadinyl]- ethyl]-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one (R59022) is a known diacylglycerol kinase inhibitor. R59022 has been shown to inhibit the phosphorylation of 1-oleoyl-2-acetylglycerol (OAG) in platelets, leading to increased protein kinase C activity. This suggests that 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives could potentially be modified to target other enzymes involved in intracellular signaling pathways.
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